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molecular formula C6H2BrClN2 B1291396 5-Bromo-2-chloronicotinonitrile CAS No. 405224-23-9

5-Bromo-2-chloronicotinonitrile

Cat. No. B1291396
M. Wt: 217.45 g/mol
InChI Key: MQOHJAYYYVQBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198448B2

Procedure details

In a 300 mL sealed tube under N2 were dissolved potassium acetate (20 g, 207 mmol), 5-bromo-2-chloronicotinonitrile (15 g, 69 mmol), 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane (21 g, 83 mmol) and PdCl2(dppf)-CH2Cl2 Adduct (1.7 g, 2.1 mmol) in 150 mL of p-dioxane then stirred and heated at 85° C. for 2 hrs. After completion, the reaction was cooled to 0° C. and treated with hydrogen peroxide (31.5%) (22 ml, 207 mmol) then stirred at rt for 1 hr. The reaction mixture was diluted with DCM (100 mL) then water was added (200 mL). The aqueous phase was extracted 3 times with DCM (100 mL), then the organic layer was washed with saturated sodium thiosulfate solution (300 mL). The organics were then dried over Na2SO4, filtered and concentrated under reduced pressure. The crude 2-chloro-5-hydroxynicotinonitrile (7.5 g, 70% yield) was carried through crude to the next step.
Name
potassium acetate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[K+].BrC1C=[N:9][C:10]([Cl:15])=[C:11]([CH:14]=1)[C:12]#[N:13].CC1(C)C(C)(C)OB(B2OC(C)(C)C(C)(C)O2)O1.OO>O1CCOCC1.C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[Cl:15][C:10]1[N:9]=[CH:2][C:1]([OH:4])=[CH:14][C:11]=1[C:12]#[N:13] |f:0.1,7.8.9.10.11|

Inputs

Step One
Name
potassium acetate
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=NC(=C(C#N)C1)Cl
Name
Quantity
21 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.7 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 mL sealed tube under N2
TEMPERATURE
Type
TEMPERATURE
Details
After completion, the reaction was cooled to 0° C.
STIRRING
Type
STIRRING
Details
then stirred at rt for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3 times with DCM (100 mL)
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium thiosulfate solution (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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